2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide is a chemical compound with the molecular formula C6H10N2O2 It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide typically involves the reaction of 3,4-dihydro-2H-pyrrole with chloroacetamide under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the pyrrole nitrogen, forming the desired product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyrrole: A precursor in the synthesis of 2-((3,4-Dihydro-2H-pyrrol-5-yl)oxy)acetamide.
N-(3,4-Dihydro-2H-pyrrol-5-yl)acetamide: A structurally similar compound with potential similar applications.
2-(3,4-Dihydro-2H-pyrrol-5-yl)ethanol: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrrole ring with an acetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
95906-81-3 |
---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yloxy)acetamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)4-10-6-2-1-3-8-6/h1-4H2,(H2,7,9) |
InChI Key |
XNMCUESAENJEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.